Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This core is substituted with a chloroacetyl group at position 2, ethyl ester at position 3, and four methyl groups at positions 5 and 6. Its hydrochloride salt form enhances solubility and stability, making it a candidate for pharmaceutical intermediate synthesis.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S.ClH/c1-6-22-14(21)11-9-7-15(2,3)19-16(4,5)12(9)23-13(11)18-10(20)8-17;/h19H,6-8H2,1-5H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRNFHCOCDCPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (commonly referred to as ETCH-HCl) is a synthetic compound notable for its complex thieno[2,3-c]pyridine structure. This compound has garnered attention due to its potential biological activities, particularly in the realms of antibacterial and antifungal properties.
- Molecular Formula : C16H24ClN2O3S
- Molecular Weight : 395.34 g/mol
- CAS Number : 1171150-66-5
Synthesis
The synthesis of ETCH-HCl typically involves multi-step organic reactions. The primary method includes the reaction of ethyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with chloroacetyl chloride under controlled conditions to ensure high yield and purity .
Antibacterial Activity
Studies have indicated that ETCH-HCl exhibits significant antibacterial properties. In vitro tests have shown that it is effective against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest potent activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 12.5 |
These results indicate that ETCH-HCl may serve as a potential candidate for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial effects, ETCH-HCl has demonstrated antifungal activity. Preliminary studies reveal its effectiveness against several fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 4 |
| Aspergillus niger | 8 |
| Fusarium oxysporum | 16 |
The antifungal activity of ETCH-HCl positions it as a promising compound in the treatment of fungal infections .
The mechanism by which ETCH-HCl exerts its biological effects is not fully elucidated; however, it is hypothesized that the chloroacetyl group plays a critical role in its interaction with bacterial and fungal cell membranes. This interaction may disrupt normal cellular functions leading to cell death.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of ETCH-HCl:
- Study on Antibacterial Efficacy : A systematic investigation into the antibacterial effects against Gram-positive and Gram-negative bacteria indicated that ETCH-HCl significantly inhibited bacterial growth at concentrations lower than many traditional antibiotics .
- Fungal Resistance Studies : Research exploring the efficacy of ETCH-HCl against resistant fungal strains revealed that it maintained effectiveness even in cases where common antifungals failed .
- Comparative Analysis : A comparative study of structurally similar compounds showed that ETCH-HCl exhibited superior activity against both bacterial and fungal pathogens when compared to its analogs .
Scientific Research Applications
Antimicrobial Properties
Research indicates that ETCH-HCl exhibits significant antibacterial and antifungal activities. Preliminary studies have shown its effectiveness against various microbial strains, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pathways associated with inflammation, which could be beneficial in treating inflammatory diseases .
Antitumor Activity
Studies have highlighted the potential of ETCH-HCl in cancer treatment. Its structural analogs have been shown to possess antitumor properties, indicating that ETCH-HCl may also exhibit similar effects through mechanisms that warrant further exploration .
Drug Development
Due to its promising biological activities, ETCH-HCl is being considered in drug development pipelines. The compound's ability to interact with biological targets makes it a valuable candidate for creating novel therapeutic agents .
Synthesis and Characterization
The synthesis of ETCH-HCl typically involves multi-step organic reactions, including the reaction of ethyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with chloroacetyl chloride. Characterization techniques such as single-crystal X-ray diffraction (SC-XRD) help elucidate its crystal structure and molecular geometry .
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of ETCH-HCl. Studies have predicted aquatic toxicity endpoints using models like ADMETLab 2.0, which provide insights into the compound's environmental impact and safety in biological systems .
Summary of Key Findings
| Property | Details |
|---|---|
| Antimicrobial Activity | Effective against various microbial strains |
| Anti-inflammatory Effects | Inhibits inflammatory pathways |
| Antitumor Activity | Potential for cancer treatment |
| Synthesis Method | Multi-step reactions involving chloroacetylation |
| Toxicity Predictions | Evaluated using ADMETLab models |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s tetrahydrothieno[2,3-c]pyridine core differentiates it from other bicyclic systems, such as pyrido[2,3-d]pyrimidine () or thieno[2,3-b]pyridine (). These variations influence electronic properties and binding affinities. For example, the thieno[2,3-c]pyridine system provides a sulfur atom that enhances π-stacking interactions, unlike nitrogen-rich pyrido-pyrimidines .
Substituent Effects
Key substituents determine reactivity and biological activity:
- Chloroacetyl vs. Benzoyl/Phenoxy Groups: The chloroacetyl group in the target compound introduces electrophilic reactivity, enabling nucleophilic substitutions (e.g., with thiols or amines), whereas bulkier phenoxybenzoyl groups () enhance target selectivity but reduce metabolic stability .
- Amino vs.
Physicochemical and Spectroscopic Comparisons
- NMR Analysis: demonstrates that substituent-induced chemical shift changes (e.g., in regions A and B of thieno-pyridine derivatives) can pinpoint structural modifications. For instance, the target compound’s tetramethyl groups would likely cause upfield shifts in the ¹H NMR spectrum due to increased electron density, similar to observations in methyl- or cyclopropyl-substituted analogs .
- Solubility and Stability : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases. The target compound’s tetramethyl groups may enhance lipophilicity compared to ethyl 6-isopropyl derivatives (), impacting bioavailability .
Q & A
Q. What controls are critical for reproducibility in hydrochloride salt formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
